molecular formula C27H30F6N2O2 B15138416 Dutasteride-13C,15N,d

Dutasteride-13C,15N,d

Cat. No.: B15138416
M. Wt: 531.5 g/mol
InChI Key: JWJOTENAMICLJG-FPYYVYLPSA-N
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Description

Dutasteride-13C,15N,d is a labeled version of Dutasteride, a synthetic 4-azasteroid compound. It is a potent inhibitor of both type I and type II 5α-reductase isozymes, which are enzymes responsible for converting testosterone to dihydrotestosterone (DHT). The labeled version, this compound, incorporates stable isotopes of carbon (13C), nitrogen (15N), and deuterium (d), making it useful for various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dutasteride-13C,15N,d involves the incorporation of stable isotopes into the Dutasteride molecule. The process typically starts with the synthesis of labeled intermediates, which are then subjected to a series of chemical reactions to form the final product. Common reagents used in these reactions include labeled carbon, nitrogen, and deuterium sources .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of specialized equipment and techniques to handle the labeled isotopes safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

Dutasteride-13C,15N,d undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce dehydrogenated products .

Scientific Research Applications

Dutasteride-13C,15N,d is widely used in scientific research due to its labeled isotopes, which allow for precise tracking and quantification in various studies. Some key applications include:

Mechanism of Action

Dutasteride-13C,15N,d exerts its effects by inhibiting the activity of 5α-reductase isozymes, which convert testosterone to DHT. By reducing DHT levels, this compound helps to alleviate symptoms of conditions like BPH. The molecular targets of this compound include the androgen receptor and various signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Dutasteride-13C,15N,d

This compound is unique due to its dual inhibition of both type I and type II 5α-reductase isozymes, making it more effective in reducing DHT levels compared to other inhibitors like Finasteride. Additionally, the incorporation of stable isotopes allows for more precise and detailed studies in various research fields .

Properties

Molecular Formula

C27H30F6N2O2

Molecular Weight

531.5 g/mol

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-2-deuterio-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1/i7D,23+1,35+1/t7?,15-,16-,17-,19+,21+,24-,25+

InChI Key

JWJOTENAMICLJG-FPYYVYLPSA-N

Isomeric SMILES

[2H]C1C[C@H]2[C@@H]3CC[C@@H]4[C@@]([C@H]3CC[C@@]2([C@H]1[13C](=O)NC5=C(C=CC(=C5)C(F)(F)F)C(F)(F)F)C)(C=CC(=O)[15NH]4)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C

Origin of Product

United States

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